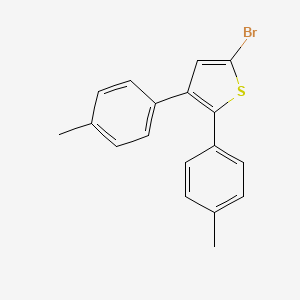![molecular formula C12H18O3 B14393965 3-[(Oxan-2-yl)oxy]-8-oxabicyclo[3.2.1]oct-6-ene CAS No. 89858-83-3](/img/structure/B14393965.png)
3-[(Oxan-2-yl)oxy]-8-oxabicyclo[3.2.1]oct-6-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Oxan-2-yl)oxy]-8-oxabicyclo[321]oct-6-ene is a bicyclic compound that features an oxane ring fused to an oxabicyclo octane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Oxan-2-yl)oxy]-8-oxabicyclo[3.2.1]oct-6-ene can be achieved through a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization reaction. This method involves the use of allylic silylethers and is promoted by tempo oxoammonium tetrafluoroborate and zinc bromide . The reaction conditions are optimized to ensure high yield and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Oxan-2-yl)oxy]-8-oxabicyclo[3.2.1]oct-6-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxabicyclo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced bicyclic structures.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tempo oxoammonium tetrafluoroborate and zinc bromide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions include various oxabicyclo derivatives, reduced bicyclic structures, and substituted compounds depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-[(Oxan-2-yl)oxy]-8-oxabicyclo[3.2.1]oct-6-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 3-[(Oxan-2-yl)oxy]-8-oxabicyclo[3.2.1]oct-6-ene involves its interaction with molecular targets through its unique bicyclic structure. The compound can interact with enzymes and receptors, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Oxabicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the oxane ring.
2-Oxabicyclo[2.2.2]octan-6-ol: Another bicyclic compound with different ring structures and functional groups.
Uniqueness
3-[(Oxan-2-yl)oxy]-8-oxabicyclo[3.2.1]oct-6-ene is unique due to the presence of both an oxane ring and an oxabicyclo octane structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
89858-83-3 |
|---|---|
Formule moléculaire |
C12H18O3 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
3-(oxan-2-yloxy)-8-oxabicyclo[3.2.1]oct-6-ene |
InChI |
InChI=1S/C12H18O3/c1-2-6-13-12(3-1)15-11-7-9-4-5-10(8-11)14-9/h4-5,9-12H,1-3,6-8H2 |
Clé InChI |
VAOWDAXTHPHDBA-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OC2CC3C=CC(C2)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14393891.png)
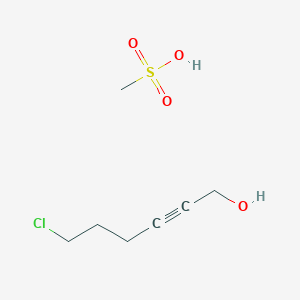
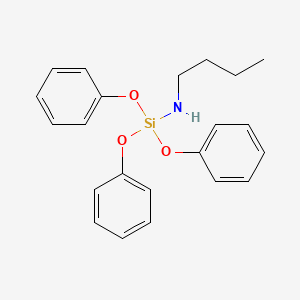
![N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine](/img/structure/B14393910.png)
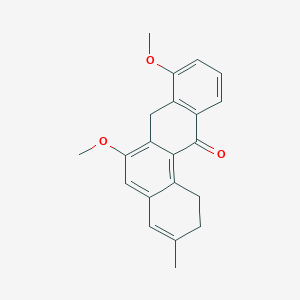
![([1,1'-Biphenyl]-2-yl)(diphenyl)arsane](/img/structure/B14393928.png)

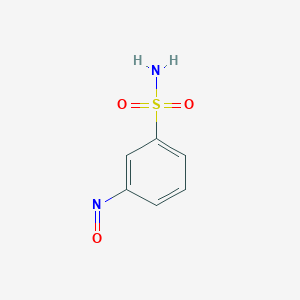

![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-methylphenyl)thiourea](/img/structure/B14393947.png)
![N,N-Diethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14393952.png)
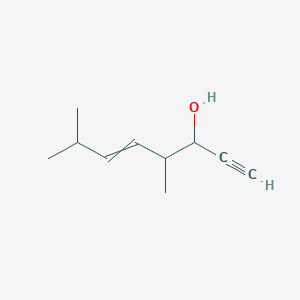
![2-[4-(2-Carbamoylhydrazinylidene)-2-ethyl-3-methylbutylidene]hydrazine-1-carboxamide](/img/structure/B14393972.png)
